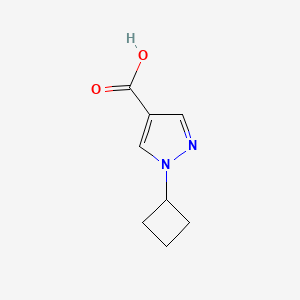

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, providing a standardized framework for chemical identification and documentation. The compound's official International Union of Pure and Applied Chemistry name is 1-cyclobutylpyrazole-4-carboxylic acid, which accurately describes the molecular structure and substitution pattern. The Chemical Abstracts Service registry number for this compound is 1349718-35-9, serving as a unique identifier in chemical databases and literature.

The molecular formula C8H10N2O2 indicates the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 166.18 grams per mole. This composition reflects the heterocyclic nature of the compound, with the pyrazole ring contributing the nitrogen-containing aromatic system and the cyclobutyl substituent providing additional carbon content. The molecular structure can be systematically described using various chemical notation systems that facilitate computational analysis and database searches.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C(O)C1=CN(N=C1)C2CCC2, which provides a linear notation that captures the connectivity and bonding patterns within the molecule. This notation system allows for efficient storage and retrieval of chemical structure information in computational databases. The International Chemical Identifier for the compound is InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12), which offers a more detailed representation of the molecular structure including stereochemical information.

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-cyclobutylpyrazole-4-carboxylic acid |

| Chemical Abstracts Service Number | 1349718-35-9 |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Simplified Molecular Input Line Entry System | O=C(O)C1=CN(N=C1)C2CCC2 |

| International Chemical Identifier Key | YDPDUABHUDEMLW-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional structure that influences its physical and chemical properties. The pyrazole ring adopts a planar configuration characteristic of aromatic five-membered heterocycles, with the two nitrogen atoms positioned at adjacent positions within the ring system. This planar arrangement is stabilized by the aromatic electron delocalization that extends throughout the heterocyclic framework, contributing to the overall stability of the molecular structure.

The cyclobutyl substituent attached to the nitrogen atom introduces conformational flexibility into the molecular structure. Cyclobutyl rings are known to exhibit ring strain due to the deviation from ideal tetrahedral bond angles, which can influence the overall molecular conformation and energy profile. The four-membered cyclobutyl ring typically adopts a slightly puckered conformation to minimize ring strain, and this structural feature can affect the spatial orientation of the entire molecule. The conformational preferences of the cyclobutyl group may influence the compound's ability to interact with other molecules and its overall reactivity profile.

The carboxylic acid functional group positioned at the 4-position of the pyrazole ring contributes additional conformational considerations to the molecular structure. The carboxyl group can adopt different orientations relative to the pyrazole plane, potentially forming intramolecular hydrogen bonds or participating in intermolecular interactions. The acidic hydrogen atom of the carboxyl group can engage in hydrogen bonding with various acceptor sites, including the nitrogen atoms of the pyrazole ring or with other molecules in the surrounding environment.

Computational analysis suggests that the compound exhibits multiple low-energy conformations due to the rotational freedom around the bond connecting the cyclobutyl group to the pyrazole nitrogen and the orientation of the carboxylic acid group. These conformational variations can influence the compound's physical properties, including its solubility characteristics and intermolecular interactions. The presence of both hydrogen bond donor and acceptor sites within the molecule creates opportunities for complex hydrogen bonding networks in crystalline and solution phases.

Crystallographic Studies and Hydrogen Bonding Networks

The crystallographic characteristics of pyrazole carboxylic acid derivatives, including compounds structurally related to this compound, have been extensively studied to understand their solid-state packing arrangements and intermolecular interactions. Research analysis of pyrazole carboxylic acids found in the Cambridge Structural Database reveals that these compounds can form diverse hydrogen bonding networks that significantly influence their crystal structures. The presence of both the pyrazole nitrogen atoms and the carboxylic acid functional group creates multiple sites for hydrogen bond formation, leading to complex supramolecular architectures.

Pyrazole carboxylic acid derivatives typically exhibit the ability to form dimeric structures through carboxylic acid hydrogen bonding, creating cyclic hydrogen-bonded motifs. These dimeric arrangements can further associate to form extended chain structures, known as catemers, which propagate throughout the crystal lattice. The specific hydrogen bonding patterns observed depend on the substitution pattern of the pyrazole ring and the nature of additional substituents present in the molecule. In the case of this compound, the cyclobutyl substituent may influence the crystal packing by affecting the spatial arrangement of molecules within the lattice.

The examination of related structures in crystallographic databases shows that compounds with similar molecular frameworks can form infinite chains through hydrogen bonding interactions between the carboxylic acid groups and the pyrazole nitrogen atoms. These interactions typically follow the pattern of COOH···Npyrazole, creating extended one-dimensional hydrogen-bonded networks. The strength and directionality of these hydrogen bonds contribute significantly to the overall stability of the crystalline structure and influence the physical properties of the solid material.

Studies of phenylpyrazole carboxylic acid derivatives have demonstrated that crystal packing can exhibit complex three-dimensional supramolecular structures through the interplay of strong oxygen-hydrogen···oxygen, carbon-hydrogen···nitrogen, and carbon-hydrogen···fluorine hydrogen bonds. These diverse hydrogen bonding interactions generate intricate networks that stabilize the crystal structure and create specific molecular recognition patterns. The structural analysis reveals the formation of hydrogen-bonded rings with different motifs, contributing to the overall architectural complexity of the crystalline arrangement.

| Hydrogen Bond Type | Typical Distance Range | Structural Significance |

|---|---|---|

| COOH···Npyrazole | 2.6-2.9 Å | Primary chain formation |

| COOH···COOH | 2.5-2.7 Å | Dimeric motifs |

| CH···O | 3.0-3.5 Å | Secondary stabilization |

| CH···N | 3.1-3.6 Å | Tertiary interactions |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential information about its molecular structure and chemical environment. Nuclear Magnetic Resonance spectroscopy offers detailed insights into the compound's molecular framework, with proton Nuclear Magnetic Resonance revealing characteristic signals corresponding to different hydrogen environments within the molecule. The pyrazole ring protons typically appear in the aromatic region of the spectrum, while the cyclobutyl protons exhibit complex multipicity patterns due to the ring strain and conformational dynamics of the four-membered ring system.

The carboxylic acid proton in Nuclear Magnetic Resonance spectroscopy appears as a characteristic broad signal, often observed in the downfield region due to the deshielding effect of the carbonyl group and potential hydrogen bonding interactions. The chemical shift and line shape of this signal can provide information about the hydrogen bonding environment and the dynamics of proton exchange processes. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for the aromatic pyrazole carbons, the aliphatic cyclobutyl carbons, and the carbonyl carbon of the carboxylic acid group.

Infrared spectroscopy provides complementary structural information by identifying characteristic vibrational frequencies associated with specific functional groups within the molecule. The carboxylic acid group exhibits characteristic stretching vibrations, including the carbonyl stretch typically observed around 1650-1750 cm⁻¹ and the oxygen-hydrogen stretch appearing as a broad absorption in the 2500-3500 cm⁻¹ region. The pyrazole ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region of the spectrum, while the cyclobutyl group adds aliphatic carbon-hydrogen stretching and bending vibrations.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural elucidation. The molecular ion peak for this compound appears at mass-to-charge ratio 166, corresponding to the calculated molecular weight. Fragmentation patterns in mass spectrometry can reveal information about the stability of different molecular fragments and the preferred fragmentation pathways under ionization conditions. Common fragmentation patterns for pyrazole carboxylic acids include loss of the carboxyl group and fragmentation of the cycloalkyl substituent.

Advanced mass spectrometry techniques, including collision-induced dissociation and accurate mass measurements, provide additional structural confirmation and can distinguish between isomeric compounds with similar molecular weights. The mass spectrometric behavior of the compound under different ionization conditions offers insights into its chemical stability and the relative strength of different chemical bonds within the molecular framework.

| Spectroscopic Technique | Key Characteristics | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals (7-8 ppm), Cyclobutyl multiplets (2-3 ppm) | Hydrogen environments and connectivity |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon (~170 ppm), Aromatic carbons (110-150 ppm) | Carbon framework and substitution |

| Infrared Spectroscopy | Carbonyl stretch (1650-1750 cm⁻¹), OH stretch (2500-3500 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion at m/z 166, Characteristic fragments | Molecular weight and fragmentation |

Structure

2D Structure

Properties

IUPAC Name |

1-cyclobutylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPDUABHUDEMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266220 | |

| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-35-9 | |

| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Photocatalyzed Cycloaddition Approaches

- Recent research demonstrates the use of visible-light-mediated [2+2] photocycloaddition to construct cyclobutane rings with amino acid functionalities.

- Although primarily applied to amino acids, adaptations of this methodology can potentially be used to prepare cyclobutyl-substituted pyrazole carboxylic acids, offering stereoselectivity and mild reaction conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Substituted Intermediate Route (EP 4 008 715 A1) | Piperazine derivative, halogenated acetyl halide, methylhydrazine | Acidic conditions, moderate temp. | Industrial scalability, high yield | Requires halogenated precursors |

| Alkylation of Pyrazole | Pyrazole, cyclobutyl halide or organometallic | Base, inert atmosphere | Direct cyclobutyl introduction | May require protection/deprotection steps |

| Photocatalyzed [2+2] Cycloaddition (Research) | Dehydroamino acids, styrene-type olefins | Visible light, photocatalyst | Stereoselective, mild conditions | Limited to specific substrates |

Research Findings and Notes

- The halogen-substituted intermediate method is well-documented for industrial production due to its operational simplicity and adaptability to scale-up.

- Photochemical methods provide innovative routes for cyclobutane ring formation but are more common in academic research and less established industrially.

- Alkylation strategies offer straightforward access to N-cyclobutyl pyrazoles but may suffer from regioselectivity and require multiple purification steps.

- Safety considerations are important: some methods involve toxic or explosive reagents (e.g., sodium azide in triazole synthesis), which are avoided in the preferred industrial methods.

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to form reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 1-cyclobutyl-1H-pyrazole-4-carboxylic acid exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines, making them potential candidates for cancer therapy. The mechanism of action often involves the modulation of enzyme activity related to cancer cell proliferation and survival .

Enzyme Inhibition Studies

This compound serves as a valuable tool in studying enzyme inhibition. Its ability to interact with various biological targets allows researchers to investigate the underlying mechanisms of enzyme activity, particularly in relation to metabolic pathways involved in disease processes .

Agrochemical Applications

Pesticide Development

this compound is being explored for its potential use in developing new agrochemicals. Its structural characteristics may enhance the efficacy of pesticides by improving their binding affinity to target pests or pathogens. This could lead to more effective pest control strategies with reduced environmental impact .

Fungicide Intermediates

The compound is also noted for its role as an intermediate in the synthesis of pyrazole carboxanilide fungicides. These fungicides are critical in protecting crops from fungal infections, thus contributing to agricultural productivity .

Materials Science

Metal-Organic Frameworks (MOFs)

Research has demonstrated that this compound can be utilized in the synthesis of metal-organic frameworks. These frameworks are significant due to their applications in gas storage, catalysis, and drug delivery systems. The unique properties of pyrazole derivatives enhance the structural stability and functionality of these materials .

Chemical Synthesis

Building Block for Heterocycles

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its utility in creating diverse chemical entities is valuable for researchers aiming to develop novel pharmaceuticals or agrochemicals .

Summary Table of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeted cancer therapy |

| Enzyme inhibition studies | Understanding metabolic pathways | |

| Agrochemicals | Development of pesticides | Enhanced pest control |

| Intermediates for fungicides | Improved crop protection | |

| Materials Science | Synthesis of metal-organic frameworks | Applications in gas storage and catalysis |

| Chemical Synthesis | Building block for heterocycles | Development of novel compounds |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested against several cancer cell lines, demonstrating significant cytotoxicity at low concentrations. The study highlighted the compound's potential as a lead structure for further drug development aimed at treating specific types of cancer.

Case Study 2: Agrochemical Development

A research project focused on synthesizing new pesticide formulations using this compound as a core component showed promising results in field trials. The formulations exhibited higher efficacy against targeted pests while minimizing environmental toxicity compared to traditional pesticides.

Mechanism of Action

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms:

Anticancer Activity: The compound inhibits the growth of various cancer cell lines such as breast, prostate, and lung cancer cells.

Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B.

Antidiabetic Effects: The compound reduces blood glucose levels and improves insulin sensitivity in animal models of diabetes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table compares 1-cyclobutyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives, focusing on substituents, molecular properties, and applications:

Key Observations :

- Cyclobutyl vs.

- Cyclobutyl vs. Cyclobutylmethyl : The cyclobutylmethyl variant (CAS: 1349718-93-9) introduces a methylene spacer, which may enhance solubility while retaining conformational rigidity .

- Cyclopropyl vs. Cyclobutyl : The cyclopropyl analog (CAS: 1622883-44-6) has a smaller ring, offering steric constraints useful for targeting specific enzyme pockets .

- Safety Profiles : Unlike 1-methyl and allyl derivatives, cyclobutyl-substituted analogs lack GHS hazard classifications, suggesting lower acute toxicity .

Structural Insights

- Crystallography : Pyrazole-carboxylic acid derivatives, including cyclohexyl and methoxyphenyl analogs, have been structurally characterized via X-ray diffraction, confirming planar pyrazole rings and hydrogen-bonding motifs critical for crystal packing .

- Bioactivity : Cyclobutyl-substituted pyrazoles are explored as kinase inhibitors and antibacterial agents, leveraging the ring’s rigidity for target engagement .

Biological Activity

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (CBPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₈H₁₀N₂O₂

- Molecular Weight: 166.18 g/mol

- IUPAC Name: this compound

- CAS Number: 1349718-35-9

The structure of CBPCA features a pyrazole ring with a cyclobutyl group at the first position and a carboxylic acid functional group at the fourth position, contributing to its reactivity and biological activity.

Research indicates that CBPCA exerts its biological effects through several mechanisms:

1. Anticancer Activity:

CBPCA has shown potential in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancers. The compound appears to interfere with cellular proliferation pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.

2. Anti-inflammatory Effects:

The compound has demonstrated the ability to suppress pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses. This suggests its potential use in treating inflammatory diseases.

3. Antidiabetic Effects:

In animal models, CBPCA has been reported to lower blood glucose levels and enhance insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits growth in breast, prostate, and lung cancer cell lines | |

| Anti-inflammatory | Suppresses pro-inflammatory cytokines; inhibits NF-kB activation | |

| Antidiabetic | Reduces blood glucose levels; improves insulin sensitivity |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of CBPCA, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against specific cancer types. Further analysis revealed that CBPCA induced apoptosis through caspase activation pathways.

Case Study: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of CBPCA using a carrageenan-induced paw edema model in rats. The treated group exhibited significantly reduced swelling compared to controls, supporting its potential as an anti-inflammatory agent. Histological evaluations confirmed minimal tissue damage, indicating safety alongside efficacy.

Potential Applications

Given its diverse biological activities, CBPCA holds promise for various therapeutic applications:

- Cancer Therapy: As a potential lead compound for developing new anticancer drugs.

- Anti-inflammatory Medications: For managing chronic inflammatory conditions.

- Diabetes Management: As an adjunct therapy for improving glycemic control.

Q & A

Q. What are common synthetic routes for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation or decarboxylative alkylation. For example:

- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine are reacted to form a pyrazole ester intermediate, which undergoes hydrolysis to yield the carboxylic acid derivative .

- Decarboxylative N-Alkylation : Cyclobutyl groups can be introduced using procedures like those in , where ethyl 1-(1-(4-chlorophenyl)cyclobutyl)-1H-pyrazole-4-carboxylate is synthesized via direct decarboxylation and alkylation .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : and NMR identify cyclobutyl protons (δ 2.0–3.0 ppm) and carboxylic acid protons (broad peak δ 10–12 ppm) .

- IR : A strong absorption band at ~1700 cm confirms the C=O stretch of the carboxylic acid group .

- X-ray Crystallography : Used to confirm spatial arrangement and hydrogen-bonding patterns (e.g., intermolecular O–H···N interactions) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Wear respiratory protection, nitrile gloves, and safety goggles .

- Storage : Store in a sealed container at –20°C to prevent decomposition .

- Hazards : Avoid contact with strong oxidizers; decomposition may release CO and NO .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray structures (e.g., used X-ray to resolve ambiguities in pyrazole ring conformation) .

- Computational DFT : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set in ) to identify discrepancies .

Q. What strategies optimize cyclobutyl group introduction during synthesis?

- Methodological Answer :

- Catalytic Conditions : Use Pd catalysts for Suzuki coupling (if aryl-cyclobutyl bonds are required) .

- Temperature Control : Maintain reaction temperatures between 60–80°C to prevent cyclobutyl ring opening .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

Q. How do computational methods predict the reactivity of this compound in drug design?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP functional to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina can simulate interactions with biological targets (e.g., enzymes), guided by pyrazole-carboxylic acid motifs’ known affinity for kinase domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.